4-Bromo-2,5-dichloro-1,1'-biphenyl
Description
Properties
Molecular Formula |
C12H7BrCl2 |
|---|---|
Molecular Weight |
301.99 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-4-phenylbenzene |
InChI |
InChI=1S/C12H7BrCl2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
FCHJKHDSHKGJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2,5-dichlorophenylboronic acid can be coupled with 4-bromoiodobenzene under mild conditions to yield 4-Bromo-2,5-dichloro-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-dichloro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups. Reduction reactions can remove halogen atoms, converting the compound back to biphenyl.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-Bromo-2,5-dichloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 4-Bromo-2,5-dichloro-1,1’-biphenyl exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often involve interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally analogous biphenyl derivatives and single-ring halogenated aromatics (Table 1). Key differences include halogen type (Br/Cl vs. F), substituent positions, and functional groups.
Table 1: Structural and Physicochemical Comparison
*log P estimates derived from RP-HPLC correlations for chlorobiphenyls .
Key Observations:
Halogen Effects :
- Bromine and chlorine substituents increase molecular weight and hydrophobicity (log P) compared to fluorine analogues. For example, replacing fluorine with chlorine in 4'-bromo-3,4-difluoro-1,1'-biphenyl increases log P by ~1.5 units due to chlorine’s larger atomic radius and lower electronegativity .
- The target compound’s log P (~5.8) exceeds that of fluorinated biphenyls (~4.2–4.3), enhancing its persistence in lipid-rich environments .
Substituent Position :
- 2,5-Dichloro vs. 3,4/3,5-Difluoro : The 2,5-dichloro configuration in the target compound creates a para-dichloro motif, which may enhance steric hindrance and electronic delocalization compared to meta-substituted fluorinated analogues. This configuration is critical in agrochemical activity, as seen in Bromophos methyl .
Functional Group Impact :
- Methoxy groups (e.g., in 1-bromo-4-chloro-2,5-dimethoxybenzene) reduce log P significantly (~2.9 vs. ~5.8) due to increased polarity, making such compounds less environmentally persistent but more water-soluble .
- Phosphorothioate groups (Bromophos methyl) introduce pesticidal activity but also increase molecular complexity and toxicity .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2,5-dichloro-1,1'-biphenyl, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, utilizing halogenated precursors (e.g., 2,5-dichlorophenylboronic acid and 4-bromoiodobenzene). Optimization includes screening palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous solvents (THF or DMF) under inert atmospheres. Reaction monitoring via TLC or GC-MS ensures intermediate stability. Post-synthesis purification employs column chromatography (silica gel, hexane/EtOAc) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving halogen substituent positions and torsion angles .
- Spectroscopy : / NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns; UV-Vis and cyclic voltammetry for electronic properties.
- Computational modeling : DFT calculations (e.g., Gaussian) to predict bond lengths, Mulliken charges, and frontier molecular orbitals .
Q. What regulatory considerations apply to its use in research?
- Methodological Answer : The compound is listed under controlled substance regulations (e.g., UK Misuse of Drugs Act 1971) due to structural analogs with psychoactive potential. Researchers must obtain institutional approvals, maintain secure storage, and document usage. Compliance with waste disposal protocols (e.g., incineration for halogenated organics) is critical .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects, polymorphism, or dynamic processes. Strategies include:
- Multi-technique validation : Cross-reference XRD (for absolute configuration) with / NMR (for halogen environment analysis).
- Variable-temperature NMR : To detect conformational flexibility or rotamers.
- Crystallographic refinement : SHELXL for high-precision bond parameter resolution .
Q. What are the environmental degradation pathways of this compound, and how can they be studied?
- Methodological Answer :
- Biodegradation assays : Use microbial strains (e.g., Beijerinckia sp.) expressing meta-cleavage dioxygenases. Monitor degradation via HPLC or LC-MS to identify intermediates (e.g., chlorinated dihydroxybiphenyls) .
- Abiotic degradation : Study photolysis (UV exposure in aqueous/organic solvents) or hydrolysis (pH-dependent stability tests).
- Data Table :
| Pathway | Key Enzymes/Reagents | Detection Method |
|---|---|---|
| Microbial | 2,3-Dihydroxybiphenyl 1,2-dioxygenase | LC-MS |
| Photolytic | UV light (254 nm) | GC-ECD |
Q. What challenges arise in detecting trace amounts of this compound in environmental samples, and how are they addressed?
- Methodological Answer :
- Matrix interference : Use JIS-standard solvents (acetonitrile, ethyl acetate) for extraction to minimize co-eluting contaminants .
- Sensitivity limits : Employ GC-MS with electron capture detection (ECD) for halogen-specific sensitivity (detection limit ~0.1 ppb).
- Validation : Spike-and-recovery experiments with isotopically labeled analogs (e.g., -biphenyls) to confirm method accuracy .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
